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Compound of Interest

3-(methylamino)-1-phenylpropan-
1-ol

Cat. No.: B195923

Compound Name:

An In-Depth Technical Guide to (S)-3-(methylamino)-1-phenylpropan-1-ol

This technical guide provides a comprehensive overview of (S)-3-(methylamino)-1-
phenylpropan-1-ol, a chiral amino alcohol significant as a synthetic intermediate in the
pharmaceutical industry. The document is intended for researchers, scientists, and
professionals in drug development, detailing its chemical properties, various synthesis
methodologies with experimental protocols, and its role in the synthesis of prominent
pharmaceutical agents.

Chemical and Physical Properties

(S)-3-(methylamino)-1-phenylpropan-1-ol is a chiral compound, and its stereochemistry is
pivotal for the biological activity of the final pharmaceutical products derived from it. Below is a
summary of its key physicochemical properties.
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Property Value Reference
CAS Number 114133-37-8 [11[2][3]
Molecular Formula C10H15NO [11[31[41[5]
Molecular Weight 165.23 g/mol [1][41[6]
Appearance White to light yellow solid [41[6]
Melting Point 56-57 °C (for racemate) [6]
Boiling Point 286 °C (predicted) [6]
Density 1.017 g/cm? (predicted) [6]
XXSDCGNHLFVSET-
InChl Key SNVBAGLBSA-N ((S)-
enantiomer)
Associated CAS Numbers:
Compound CAS Number Reference
Racemic 3-(methylamino)-1-
42142-52-9 [417118119]
phenylpropan-1-ol
R)-3-(methylamino)-1-
(R)-3( Y ) 115290-81-8 [6]
phenylpropan-1-ol
(1R)-3-(methylamino)-1-
phenylpropan-1-ol 137999-85-0 [6][10]

hydrochloride

Synthesis Methodologies and Experimental

Protocols

Several synthetic routes for producing 3-(methylamino)-1-phenylpropan-1-ol have been

documented, with the choice of method often depending on the desired stereochemical purity

and scalability.

© 2025 BenchChem. All rights reserved.

2/9

Tech Support


https://opulentpharma.com/product/1s-3-methylamino-1-phenylpropan-1-ol/
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB71303608.htm
https://www.pharmaffiliates.com/en/114133-37-8-s-3-methylamino-1-phenylpropan-1-ol-pa0634590.html
https://opulentpharma.com/product/1s-3-methylamino-1-phenylpropan-1-ol/
https://www.pharmaffiliates.com/en/114133-37-8-s-3-methylamino-1-phenylpropan-1-ol-pa0634590.html
https://cymitquimica.com/products/54-OR1059/3-methylamino-1-phenylpropanol/
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB61009277.htm
https://opulentpharma.com/product/1s-3-methylamino-1-phenylpropan-1-ol/
https://cymitquimica.com/products/54-OR1059/3-methylamino-1-phenylpropanol/
https://www.benchchem.com/pdf/Technical_Guide_R_3_methylamino_1_phenylpropan_1_ol.pdf
https://cymitquimica.com/products/54-OR1059/3-methylamino-1-phenylpropanol/
https://www.benchchem.com/pdf/Technical_Guide_R_3_methylamino_1_phenylpropan_1_ol.pdf
https://www.benchchem.com/pdf/Technical_Guide_R_3_methylamino_1_phenylpropan_1_ol.pdf
https://www.benchchem.com/pdf/Technical_Guide_R_3_methylamino_1_phenylpropan_1_ol.pdf
https://www.benchchem.com/pdf/Technical_Guide_R_3_methylamino_1_phenylpropan_1_ol.pdf
https://cymitquimica.com/products/54-OR1059/3-methylamino-1-phenylpropanol/
https://www.manchesterorganics.com/R34630
https://www.bldpharm.com/products/42142-52-9.html
https://www.benchchem.com/product/b195923
https://www.benchchem.com/pdf/Technical_Guide_R_3_methylamino_1_phenylpropan_1_ol.pdf
https://www.benchchem.com/pdf/Technical_Guide_R_3_methylamino_1_phenylpropan_1_ol.pdf
https://www.benchchem.com/product/b152844
https://www.benchchem.com/product/b195923?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b195923?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Protocol 1: Synthesis from Acetophenone

This method involves the reaction of acetophenone, paraformaldehyde, and methylamine

hydrochloride to form an intermediate, which is then reduced.

Step 1: Synthesis of 3-methylamino-1-propiophenone hydrochloride

Combine acetophenone (120.0g), paraformaldehyde (30.0g), and monomethylamine
hydrochloride (67.5g) in a 1000ml autoclave.

Add 500ml of ethanol as a solvent.

Heat the mixture to 60°C. The reaction progress is monitored by sampling every 2 hours until
the content of 3-methylamino-1-propiophenone hydrochloride stabilizes.

Once the reaction is complete, concentrate the solution by heating to approximately one-
third of its original volume.

Cool the concentrated solution to induce crystallization, then filter to obtain 3-methylamino-1-
propiophenone hydrochloride as a white to slightly yellow solid.[11]

Step 2: Reduction to 3-methylamino-1-phenylpropan-1-ol

Dissolve the 3-methylamino-1-propiophenone hydrochloride obtained in the previous step in
water in a stainless steel pressure vessel.

Add Raney nickel catalyst (6.19).
Purge the reactor with nitrogen three times, followed by hydrogen (0.3 MPa) three times.

Maintain the reaction temperature at 25°C with stirring, supplying hydrogen as it is
consumed.

The reaction is complete when hydrogen uptake ceases, yielding an aqueous solution of 3-
methylamino-1-phenylpropan-1-ol hydrochloride.[11]

Adjust the pH of the solution to 9-14 using a 30% potassium hydroxide solution.[11]
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» Extract the product with ethyl acetate.

e Recover the solvent under reduced pressure, and recrystallize the crude product from
cyclohexane to obtain pure 3-methylamino-1-phenylpropan-1-ol.[11]

Protocol 2: Asymmetric Synthesis from Benzaldehyde

For the enantiomerically pure (S) or (R) form, an asymmetric synthesis approach is employed.
The following protocol describes the synthesis of the (R)-enantiomer.

o Akey step in this multi-step synthesis is the catalytic asymmetric allylation of benzaldehyde.
This produces (R)-1-phenyl-but-3-en-1-ol with a high enantiomeric excess (96% ee).[6]

e This intermediate is then converted to (R)-N-methyl-3-phenyl-3-hydroxypropylamine in a
96% yield by refluxing with aqueous methylamine.[6]

e The entire synthesis from benzaldehyde can be completed in six steps with an overall yield
of 50% and an enantiomeric excess of 99%.[6]

Protocol 3: Reduction of 3-(Methylamino)-1-phenyl-2-
propen-1-one

This method utilizes sodium borohydride for the reduction of an enaminone intermediate.

e Add sodium borohydride (800 mg, 21.0 mmol) in portions to a vigorously stirred solution of 3-
(methylamino)-1-phenyl-2-propen-1-one (600 mg, 3.7 mmol) in glacial acetic acid (15 mL)
over 30 minutes at a temperature of 5-10°C.[12]

o Continue stirring the reaction mixture for another 30 minutes at the same temperature, and
then for 3 hours at room temperature.[12]

e For workup, add 4 M aqueous sodium hydroxide (60 ml) dropwise under cooling in a
water/ice bath until the pH is approximately 12.[12]

o Extract the resulting mixture three times with ethyl acetate (70 ml each).

e Wash the combined organic layers with water (50 ml) and dry over sodium sulfate.[12]
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o Evaporate the solvent under reduced pressure to yield 3-methylamino-1-phenyl-1-propanol
as a yellow oil (470 mg, 77% yield).[12]

Pharmacological Significance and Mechanism of
Action

(S)-3-(methylamino)-1-phenylpropan-1-ol is a crucial intermediate in the synthesis of several
pharmaceuticals, most notably Atomoxetine and Fluoxetine.[9][10][12]

o Atomoxetine: A selective norepinephrine reuptake inhibitor used for the treatment of
Attention-Deficit/Hyperactivity Disorder (ADHD).[9] The (R)-enantiomer of 3-
(methylamino)-1-phenylpropan-1-ol is a specific intermediate for the production of (R)-
Atomoxetine.[9]

o Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) widely used as an antidepressant.
The oxidized ketone form, 3-(methylamino)-1-phenylpropan-1-one, is a known human
metabolite of both (S)- and (R)-fluoxetine.[13]

The phenethylamine scaffold of this molecule is shared with other biologically active
compounds like ephedrine, which functions as an agonist at both alpha- and beta-adrenergic
receptors.[9][10] This structural similarity suggests its potential interaction with adrenergic
systems. Researchers are also exploring its use as a foundational structure for developing
novel triple reuptake inhibitors that target serotonin, norepinephrine, and dopamine
transporters, which could lead to new treatments for various central nervous system disorders.

[°]
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Synthesis Workflow
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General Synthesis Workflow for 3-(methylamino)-1-phenylpropan-1-ol
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Caption: A generalized workflow for the synthesis of 3-(methylamino)-1-phenylpropan-1-ol.

Mechanism of Action of Downstream Product
(Atomoxetine)
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Inhibition of Norepinephrine Reuptake by Atomoxetine
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Caption: The mechanism of action of Atomoxetine, a downstream product of the title
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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